molecular formula C19H18N4 B3843009 1-phenylethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone

1-phenylethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone

Cat. No. B3843009
M. Wt: 302.4 g/mol
InChI Key: COANGROHOFZYND-HYARGMPZSA-N
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Description

1-Phenylethanone, also known as Acetophenone, is the simplest aromatic ketone and is a colorless, viscous liquid . It’s a precursor to useful resins and fragrances . The compound you’re asking about seems to be a hydrazone derivative of 1-phenylethanone. Hydrazones are a class of organic compounds characterized by a nitrogen-nitrogen double bond with an aryl or alkyl group .


Synthesis Analysis

Acetophenone is formed as a byproduct of the cumene process, the industrial route for the synthesis of phenol and acetone . Hydrazones can be synthesized by the reaction of hydrazides with different aldehydes or ketones .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques. For instance, 1-Phenylethanone has a molecular formula of C8H8O .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For instance, acetophenone can undergo a variety of reactions due to the presence of the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. For instance, Acetophenone has a molar mass of 120.151 g/mol and a density of 1.028 g/cm^3 .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. For instance, some heterocyclic amines are known to be selectively toxic to certain types of neurons .

Safety and Hazards

The safety and hazards of a compound depend on its structure and reactivity. For instance, Acetophenone has certain hazard statements such as H302 and H319 .

Future Directions

The future directions in the study of a compound depend on its potential applications and the current state of research. For instance, new synthetic methods and potential biological activities of hydrazones are areas of ongoing research .

properties

IUPAC Name

2-methyl-6-phenyl-N-[(E)-1-phenylethylideneamino]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4/c1-14(16-9-5-3-6-10-16)22-23-19-13-18(20-15(2)21-19)17-11-7-4-8-12-17/h3-13H,1-2H3,(H,20,21,23)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COANGROHOFZYND-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NN=C(C)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC(=N1)N/N=C(\C)/C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-phenylethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone

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